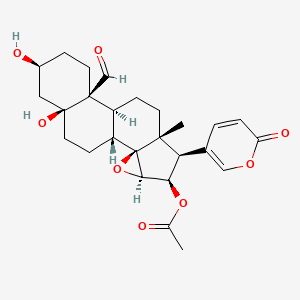

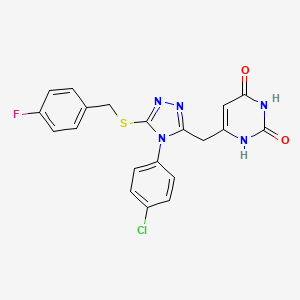

![molecular formula C17H15BrN2O2 B2686632 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 325474-27-9](/img/structure/B2686632.png)

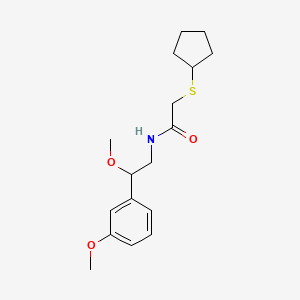

3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole, also known as BINA-7, is a novel indole derivative that has gained significant attention in recent years due to its potential therapeutic applications. BINA-7 has been found to exhibit promising pharmacological properties, making it a promising candidate for further research and development.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Indole derivatives are pivotal in organic synthesis, serving as key intermediates for the construction of complex molecules. Khalafy et al. (2002) discuss the synthesis of indoles through reactions involving substituted phenyl groups, highlighting the versatility of indole structures in synthetic chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, Söderberg et al. (2008) detail the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, demonstrating the utility of indoles in facilitating complex chemical transformations (Söderberg, Banini, Turner, Minter, & Arrington, 2008).

Pharmaceutical Chemistry and Drug Design

Indole derivatives are recognized for their biological activity and potential in drug design. Singh and Nagpal (2005) report on the synthesis of novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming to develop eco-friendly fungicides and bactericides with significant pharmacodynamic significance (Singh & Nagpal, 2005). This underscores the importance of indole structures in the development of new therapeutic agents.

Material Science and Electrochromic Properties

In the realm of material science, indole-based polymers exhibit promising electrochromic properties. Carbas, Kıvrak, and Kavak (2017) detail the electrosynthesis of a novel indole-based polymer, highlighting its potential in electrochromic applications due to its good environmental and redox stability, as well as high coloration efficiency (Carbas, Kıvrak, & Kavak, 2017).

Mechanism of Action

Target of Action

The compound “3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole” could potentially interact with proteins or enzymes in the body due to its structural features. For instance, indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of “this compound” with its targets could lead to changes in the function of these targets, potentially altering cellular processes. The exact mode of action would depend on the specific targets it interacts with .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For instance, if it has antioxidant activity, it could potentially neutralize harmful free radicals in the body .

properties

IUPAC Name |

3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDLKTLJICGRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2686556.png)

![N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2686566.png)

![tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate](/img/structure/B2686567.png)

![N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686568.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2686569.png)